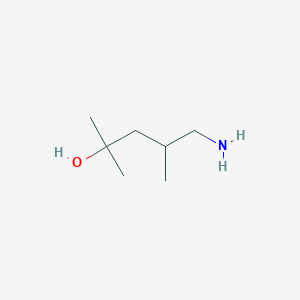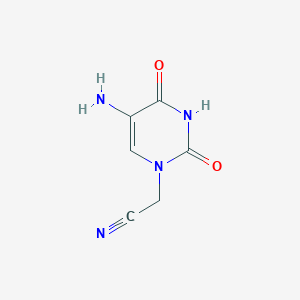
2-(5-Amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-YL)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-YL)acetonitrile is a chemical compound with the molecular formula C6H6N4O2 It is a derivative of uracil, a pyrimidine nucleobase found in RNA
Méthodes De Préparation
The synthesis of 2-(5-Amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-YL)acetonitrile typically involves the reaction of 6-aminouracil with ethyl oxochloroacetate. This reaction produces ethyl 2-(6-amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-oxoacetate, which can then be further reacted with various amines to yield the desired compound . The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained with high purity.
Analyse Des Réactions Chimiques
2-(5-Amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-YL)acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.
Substitution: The amino group in the compound can participate in substitution reactions, where it is replaced by other functional groups. Common reagents for these reactions include halogenating agents and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo derivatives, while substitution can produce a variety of substituted pyrimidines .
Applications De Recherche Scientifique
2-(5-Amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-YL)acetonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of 2-(5-Amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-YL)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or interfere with nucleic acid synthesis, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
2-(5-Amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-YL)acetonitrile can be compared with other similar compounds, such as:
6-Amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
N-substituted pyrimidines: These compounds have different substituents on the pyrimidine ring, which can affect their reactivity and applications.
The uniqueness of this compound lies in its specific structure and the resulting properties, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C6H6N4O2 |
|---|---|
Poids moléculaire |
166.14 g/mol |
Nom IUPAC |
2-(5-amino-2,4-dioxopyrimidin-1-yl)acetonitrile |
InChI |
InChI=1S/C6H6N4O2/c7-1-2-10-3-4(8)5(11)9-6(10)12/h3H,2,8H2,(H,9,11,12) |
Clé InChI |
VBDLOCDFXLFRPU-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=O)NC(=O)N1CC#N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[1-(Aminomethyl)cyclohexyl]-2-hydroxypropanal](/img/structure/B13235444.png)
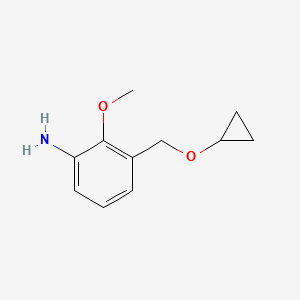
![2-[5-Fluoro-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine](/img/structure/B13235459.png)
![4H,5H,6H,7H-furo[3,2-c]pyridine-4-carboxylic acid](/img/structure/B13235467.png)
![5-(Chloromethyl)spiro[2.3]hexane](/img/structure/B13235470.png)
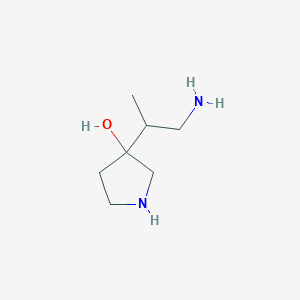

![[1-(Propan-2-yl)-1H-pyrazol-4-yl]methanesulfonyl chloride](/img/structure/B13235483.png)
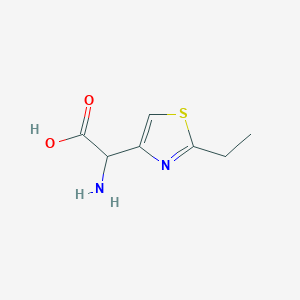
![tert-Butyl N-methyl-N-{1-oxaspiro[4.5]decan-3-yl}carbamate](/img/structure/B13235501.png)
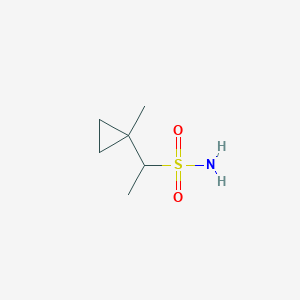
![2-{1-[(Tert-butyldimethylsilyl)oxy]-2-methylcyclopentyl}acetaldehyde](/img/structure/B13235513.png)
